6-Methoxy-1,5-naphthyridin-4-ol
Overview
Description
6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a methoxy group at the 6th position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s known that 1,6-naphthyridines, a closely related class of compounds, have been used extensively in treating various types of cancers, acting as antitumor or anti-proliferative agents, and as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome, and cytotoxic inhibitors .
Mode of Action
The mode of action of 1,6-naphthyridines involves interactions with their targets leading to inhibition of key enzymes and proteins, thereby disrupting the normal functioning of cancer cells .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion can significantly influence the compound’s action .
Result of Action
Based on the known effects of related compounds, it can be inferred that it may have anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,5-naphthyridin-4-ol typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization to form the naphthyridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature conditions and catalytic agents, are likely employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted naphthyridines, which can exhibit diverse biological activities .
Scientific Research Applications
6-Methoxy-1,5-naphthyridin-4-ol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing drugs for treating infections and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features but lacking the methoxy group.
1,6-Naphthyridine: Another isomer with nitrogen atoms at different positions.
Quinolines and Isoquinolines: Compounds with similar fused ring systems but different nitrogen atom arrangements.
Uniqueness: 6-Methoxy-1,5-naphthyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
6-methoxy-1H-1,5-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMACLPPRSQXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464024 | |
Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-25-6 | |
Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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